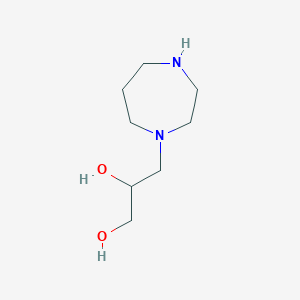

1-(2,3-Dihydroxypropyl)homopiperazine

Description

Significance of Seven-Membered Nitrogen Heterocycles in Chemical Research

Seven-membered nitrogen heterocycles, such as azepanes and diazepanes (including homopiperazine), represent a significant class of compounds in chemical research. nih.govrsc.org Their non-planar, flexible ring structure allows them to adopt various conformations, enabling them to interact with biological targets in a three-dimensional space that is often inaccessible to more rigid six-membered rings. nih.gov This structural feature is a key reason for their prevalence in medicinal chemistry.

These heterocycles are structural motifs in numerous approved drugs and drug candidates, demonstrating a vast range of biological activities. nih.gov Their applications span treatments for central nervous system (CNS) diseases, as well as use as anticancer, antiviral, antibacterial, and antiparasitic agents. nih.gov An analysis of FDA-approved pharmaceuticals reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their importance in drug design. rsc.orgacs.org While naturally occurring seven-membered N-heterocycles are found in some alkaloids, the majority of therapeutic agents based on these scaffolds are synthetic or semi-synthetic in origin. nih.gov

| Drug Name | Core Heterocycle | Therapeutic Use |

|---|---|---|

| Diazepam (Valium) | Benzodiazepine | Anxiolytic, anticonvulsant |

| Imipramine | Dibenzazepine | Antidepressant |

| Clozapine | Dibenzodiazepine | Antipsychotic |

Prevalence of Piperazine (B1678402) and Homopiperazine (B121016) Scaffolds in Molecular Design

Within the broader family of nitrogen heterocycles, piperazine (a six-membered ring) and its seven-membered analogue, homopiperazine (1,4-diazepane), are recognized as "privileged scaffolds" in molecular design. chemicalbook.com This term signifies their frequent appearance in biologically active compounds across a wide range of therapeutic areas. The homopiperazine ring system has demonstrated considerable utility in drug design, with derivatives showing potential as anticancer agents and inhibitors of various enzymes. nih.govresearchgate.net

The utility of these scaffolds stems from several key properties:

Synthetic Tractability : The two nitrogen atoms provide convenient handles for chemical modification, allowing for the straightforward introduction of various substituents to explore structure-activity relationships (SAR). nih.govnih.gov

Physicochemical Properties : The nitrogen atoms are basic, which can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. This is a crucial factor in ensuring a molecule can be effectively absorbed and distributed in the body.

Structural Versatility : The homopiperazine ring can act as a flexible linker between different pharmacophoric groups, allowing for optimal spatial orientation and interaction with multiple binding sites on a biological target. researchgate.net

A variety of N,N'-substituted homopiperazine derivatives have been synthesized and studied for their interaction with biological targets like N-methyl-D-aspartate (NMDA) receptors, highlighting their importance in neuroscience research. nih.gov

| Property | Value |

|---|---|

| CAS Number | 505-66-8 |

| Molecular Formula | C₅H₁₂N₂ nbinno.com |

| Molecular Weight | 100.16 g/mol nbinno.com |

| Melting Point | 38-40 °C nbinno.com |

| Boiling Point | 169 °C nbinno.com |

| Appearance | White to light yellow crystalline mass nbinno.com |

Role of Dihydroxypropyl Functionalization in Chemical Biology and Material Science Contexts

Functionalization is a key strategy for modifying the properties of a core molecular scaffold. The introduction of a 2,3-dihydroxypropyl group—a glycerol-derived moiety—imparts specific and valuable characteristics to the parent molecule. This functionalization is particularly relevant in chemical biology and materials science.

In a biological context, the two hydroxyl (-OH) groups significantly increase the hydrophilicity and hydrogen-bonding capacity of the molecule. This can lead to:

Improved Aqueous Solubility : Enhanced solubility is critical for drug candidates and biological probes.

Enhanced Biocompatibility : The glycerol (B35011) backbone is a common biological motif, often leading to reduced toxicity.

Specific Molecular Interactions : The hydroxyl groups can act as hydrogen bond donors and acceptors, forming specific, stabilizing interactions with protein binding sites.

The 2,3-dihydroxypropyl moiety is found in various biologically active compounds, including monoacylglycerols like 2,3-dihydroxypropyl decanoate, which has been investigated for its antimicrobial properties. smolecule.com In materials science, hydroxyl groups on a surface or molecule provide reactive sites for further modification, such as grafting onto polymers or nanoparticles to create functional materials.

Overview of Research Trajectories for Complex Amino-Alcohol Substituted Heterocycles

The synthesis and study of heterocycles bearing amino-alcohol substituents is an active and evolving area of research. researchgate.net Chiral 1,2-amino alcohols are ubiquitous in nature and are key components in over 80 FDA-approved drugs. nih.gov The development of efficient, modern synthetic methods to create these complex structures is a major focus for organic chemists. researchgate.netacs.org

Current research trajectories include:

Development of Novel Catalytic Methods : There is a strong emphasis on creating new catalytic systems, often using transition metals, for the efficient and stereoselective synthesis of amino alcohols and their derivatives. researchgate.netacs.org

Scaffold Hopping and Molecular Editing : Researchers are exploring strategies to transform existing saturated nitrogen heterocycles into new ring systems with different sizes and functionalities, which is a valuable approach in medicinal chemistry for discovering novel drug candidates. researchgate.net

Exploration of Biological Activity : Synthesized libraries of amino-alcohol substituted heterocycles are continuously screened for a wide range of biological activities, building on the established success of this molecular archetype in pharmaceuticals. nih.gov

The synthesis of a molecule like 1-(2,3-Dihydroxypropyl)homopiperazine would likely involve standard N-alkylation techniques. Plausible synthetic routes could include the reaction of homopiperazine with an appropriate three-carbon electrophile, such as glycidol (B123203) or 3-chloro-1,2-propanediol. bibliotekanauki.plgoogle.com These methods are well-established for creating N-substituted amine derivatives.

| Reagent | Reaction Type | Description |

|---|---|---|

| Glycidol | Epoxide Ring-Opening | The nucleophilic nitrogen of homopiperazine attacks the less hindered carbon of the epoxide ring, which upon workup yields the 1-(2,3-dihydroxypropyl) product. This reaction is often catalyzed by acids or bases. bibliotekanauki.pl |

| 3-Chloro-1,2-propanediol | Nucleophilic Substitution | The nitrogen atom displaces the chloride leaving group in a standard SN2 reaction to form the C-N bond, directly yielding the target compound. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(1,4-diazepan-1-yl)propane-1,2-diol |

InChI |

InChI=1S/C8H18N2O2/c11-7-8(12)6-10-4-1-2-9-3-5-10/h8-9,11-12H,1-7H2 |

InChI Key |

VTKCJTJAHZUSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)CC(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 1 2,3 Dihydroxypropyl Homopiperazine

Retrosynthetic Analysis of the 1-(2,3-Dihydroxypropyl)homopiperazine Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the most strategic bond disconnections.

The primary disconnection is the C-N bond between the homopiperazine (B121016) nitrogen and the 2,3-dihydroxypropyl side chain. This bond is logically formed via an N-alkylation reaction in the forward synthesis. This disconnection simplifies the target molecule into two key synthons: a homopiperazine (or a mono-protected derivative) nucleophile and a three-carbon electrophile bearing the diol functionality or a precursor like an epoxide.

A secondary disconnection breaks down the homopiperazine (1,4-diazepane) ring itself. A common and effective strategy for forming this seven-membered ring is a double N-alkylation (cyclization) approach. This involves disconnecting the two C-N bonds that form the propylene (B89431) (C5-C6-C7) bridge of the ring. This leads to a precursor with two nitrogen atoms separated by an ethylene (B1197577) bridge (an ethylenediamine (B42938) derivative) and a three-carbon dielectrophile, such as a 1,3-dihalopropane. This multi-step retrosynthetic pathway provides a clear and practical roadmap for the total synthesis of the target molecule.

Synthetic Routes to the Homopiperazine Core

Cyclization Reactions for Homopiperazine Ring Formation

The construction of the seven-membered 1,4-diazepane ring, the core of homopiperazine, is most commonly achieved through cyclization reactions. A prevalent method involves the reaction of an ethylenediamine derivative with a 1,3-dihalopropane. To prevent polymerization and unwanted side reactions, the nitrogen atoms of ethylenediamine are often protected before cyclization. For instance, N,N'-di-Boc-ethylenediamine can be subjected to a cyclization reaction with a 1,3-dihalogenopropane in the presence of a base, such as a sodium alkoxide, to form N,N'-di-Boc-homopiperazine. google.com

Alternative strategies for forming related diazepine (B8756704) rings include intramolecular C-N bond coupling and ring-opening reactions of azetidines. nih.gov Ring expansion reactions of smaller heterocyclic systems, such as imidazolines, have also been explored for the synthesis of piperazine (B1678402) and related structures, though these are less common for homopiperazine itself. mdpi.com Another approach utilizes a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diamines and diols via a hydrogen borrowing mechanism to produce diazepanes. organic-chemistry.org

The table below summarizes common cyclization strategies.

Table 1: Cyclization Strategies for Homopiperazine Ring Formation| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| N,N'-di-Boc-ethylenediamine | 1,3-Dihalopropane | Sodium alkoxide, solvent | N,N'-di-Boc-homopiperazine | google.com |

| Diamine | Diol | (Pyridyl)phosphine-Ru(II) catalyst | Diazepane | organic-chemistry.org |

| 1-(2-Bromobenzyl)azetidine-2-carboxamide | - | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-benzodiazepine | nih.gov |

Strategies for Amine Protection and Deprotection in Homopiperazine Synthesis

The use of protecting groups is essential in homopiperazine synthesis to control the reactivity of the two nitrogen atoms, enabling selective functionalization and preventing undesired side reactions like polymerization. google.com The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is widely used due to its stability under many reaction conditions and its relatively mild removal. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com Deprotection of the N-Boc group is most often achieved under acidic conditions, for example, by using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. jgtps.comnih.gov Thermal deprotection methods, sometimes in the presence of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), offer an alternative, acid-free removal strategy. acs.orgresearchgate.netgoogle.com

Cbz Protection: The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is another cornerstone of amine protection. ijacskros.comtotal-synthesis.com It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a very mild and selective deprotection method. total-synthesis.comnih.gov

The choice of protecting group allows for orthogonal strategies. For instance, one nitrogen of homopiperazine can be protected with a Boc group and the other with a Cbz group, allowing for the selective removal of one group while the other remains intact, thus facilitating sequential functionalization at each nitrogen.

Table 2: Common Amine Protecting Groups in Homopiperazine Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl) or heat | google.comnih.govacs.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | ijacskros.comnih.gov |

Novel Photocatalytic Approaches for Related Cyclization Processes

In recent years, visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for constructing N-heterocycles. nih.gov These methods utilize a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under mild conditions. thieme-connect.comresearchgate.net

While specific examples for the direct synthesis of the homopiperazine ring are still emerging, the principles have been successfully applied to a wide range of related structures, including piperazines, oxazepanes, and indole-fused diazepinones. thieme-connect.comunimi.itresearchgate.net For example, photoredox-catalyzed intermolecular cyclizations of bifunctional sulfilimines with alkenes have been shown to produce a variety of five-, six-, and seven-membered heterocycles. researchgate.net Another strategy involves the photoredox-promoted radical addition to an alkene followed by an intramolecular cyclization to form diazepinone systems. unimi.it These innovative methods suggest a promising future for the development of novel, efficient, and sustainable syntheses of the homopiperazine core and its derivatives.

Stereoselective Introduction of the 2,3-Dihydroxypropyl Moiety

Once the homopiperazine core is synthesized, the final key step is the introduction of the 2,3-dihydroxypropyl side chain. To achieve this with stereochemical control, a stereoselective alkylation strategy is required.

Alkylation Strategies at the Homopiperazine Nitrogen

The attachment of the side chain is typically achieved through N-alkylation of a mono-protected homopiperazine derivative. Using a starting material like 1-Boc-homopiperazine ensures that alkylation occurs regioselectively at the unprotected secondary amine. thermofisher.comfishersci.ca The regioselectivity of such alkylations can often be predicted and controlled by the electronic properties of the protecting groups on the nitrogen atoms. acs.org

The key to achieving stereoselectivity in the final product lies in the choice of the alkylating agent. Common electrophiles for introducing the 2,3-dihydroxypropyl moiety include:

Glycidol (B123203) (2,3-epoxy-1-propanol): This reagent is highly effective for this transformation. The nucleophilic nitrogen of homopiperazine attacks the less sterically hindered terminal carbon of the epoxide ring, which upon workup, yields the desired 1-(2,3-dihydroxypropyl) substituent. By using enantiomerically pure (R)- or (S)-glycidol, the corresponding chiral product can be synthesized with high stereoselectivity.

3-Chloro-1,2-propanediol: This is another suitable three-carbon electrophile. The reaction proceeds via a standard Sₙ2 mechanism. Again, using a chiral starting material, such as (R)- or (S)-3-chloro-1,2-propanediol, allows for the direct installation of a stereodefined side chain.

The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and in a suitable polar aprotic solvent. Following the alkylation, the remaining protecting group (e.g., Boc) on the other nitrogen can be removed under standard conditions to yield the final this compound.

Chiral Pool Synthesis Approaches for Dihydroxypropyl Precursors

Chiral pool synthesis represents a powerful strategy for the enantioselective synthesis of this compound, leveraging naturally occurring chiral molecules as starting materials. mdpi.comuh.edu This approach circumvents the need for de novo asymmetric induction by utilizing the inherent chirality of readily available precursors to construct the desired stereocenters.

Commonly employed chiral precursors for the 2,3-dihydroxypropyl moiety include (R)- and (S)-glycidol, which are commercially available in high enantiomeric purity. The synthesis typically involves the nucleophilic ring-opening of the chiral epoxide by homopiperazine. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack. Consequently, the use of (R)-glycidol will yield the (S)-1-(2,3-dihydroxypropyl)homopiperazine enantiomer, while (S)-glycidol will produce the (R)-enantiomer.

Other chiral building blocks that can be sourced from the chiral pool include derivatives of glycerol (B35011), such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which can be chemically modified to introduce the homopiperazine moiety. mdpi.com Sugars and hydroxy acids also serve as versatile starting points, although their conversion to the target dihydroxypropyl precursor may require a more extensive synthetic sequence. researchgate.net

Table 1: Chiral Pool Precursors and Corresponding Products

| Chiral Precursor | Resulting Enantiomer of this compound |

|---|---|

| (R)-Glycidol | (S)-1-(2,3-Dihydroxypropyl)homopiperazine |

| (S)-Glycidol | (R)-1-(2,3-Dihydroxypropyl)homopiperazine |

| D-Glyceraldehyde | Can be converted to either (R)- or (S)-enantiomer through multi-step synthesis |

Asymmetric Synthesis and Enantioselective Functionalization Techniques

Asymmetric synthesis provides an alternative and often more flexible route to enantiomerically enriched this compound, creating the chiral centers during the synthetic sequence. rsc.orgnih.gov A prominent method in this category is the asymmetric dihydroxylation of an N-allylhomopiperazine precursor. The Sharpless Asymmetric Dihydroxylation, utilizing osmium tetroxide as a catalyst in the presence of a chiral ligand (typically derivatives of dihydroquinidine (B8771983) or dihydroquinine), is a well-established and highly effective method for converting alkenes to chiral diols with high enantioselectivity.

The general approach involves the initial synthesis of N-allylhomopiperazine, which can be readily prepared through the alkylation of homopiperazine with an allyl halide. Subsequent asymmetric dihydroxylation of the allyl group introduces the two hydroxyl functions with a specific, predictable stereochemistry dictated by the choice of the chiral ligand.

Another potential enantioselective strategy involves the kinetic resolution of a racemic mixture of this compound or a suitable precursor. This can be achieved through enzymatic or chemical methods where one enantiomer reacts at a different rate than the other, allowing for their separation. nih.gov

Application of Protecting Groups for Selective Hydroxyl Functionalization

The presence of two reactive secondary amine groups in homopiperazine and two hydroxyl groups in the dihydroxypropyl moiety necessitates the use of protecting groups to achieve selective functionalization and prevent undesired side reactions. google.comjgtps.com The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its selective removal. nbinno.com

For the selective mono-alkylation of homopiperazine with a dihydroxypropyl precursor, one of the amine groups can be temporarily protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal with acid. chemistrysteps.com The synthesis would involve the preparation of mono-Boc-homopiperazine, followed by the alkylation of the unprotected amine with a suitable 2,3-dihydroxypropylating agent (e.g., glycidol or a protected version thereof). Subsequent deprotection of the Boc group yields the desired product.

To achieve selective functionalization of the hydroxyl groups, they can be protected as acetals or ketals, for instance, by reacting the diol with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst to form an acetonide or a benzylidene acetal, respectively. These protecting groups are stable under basic and nucleophilic conditions and can be readily removed by acid hydrolysis.

Table 2: Common Protecting Groups in the Synthesis of this compound

| Functional Group to be Protected | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate, base | Trifluoroacetic acid or HCl |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation |

| Diol | Acetonide | - | Acetone, acid catalyst | Aqueous acid |

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is paramount to maximize the yield and selectivity of the synthesis of this compound. Key parameters that are typically investigated include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

The reaction of homopiperazine with glycidol, a common method for this synthesis, is influenced by the solvent's polarity and protic nature. bibliotekanauki.pl Protic solvents like alcohols can participate in the reaction by opening the epoxide ring, leading to byproducts. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred. The reaction temperature can affect the rate of reaction and the formation of side products. Elevated temperatures can accelerate the reaction but may also lead to undesired secondary reactions. Therefore, a careful optimization of the temperature profile is necessary.

The molar ratio of homopiperazine to the alkylating agent is another critical factor. beilstein-journals.org Using an excess of homopiperazine can help to minimize the formation of the N,N'-disubstituted product. The use of a base, such as potassium carbonate or triethylamine, may be beneficial in scavenging any acid generated during the reaction, particularly if the alkylating agent is a halide.

Table 3: Parameters for Optimization in the Synthesis of this compound

| Parameter | Considerations | Typical Range/Options |

|---|---|---|

| Solvent | Polarity, protic/aprotic nature, solubility of reactants | Methanol, Ethanol, Acetonitrile, DMF, Water |

| Temperature | Reaction rate vs. side product formation | 0 °C to 100 °C |

| Reactant Stoichiometry | Molar ratio of homopiperazine to alkylating agent to control mono- vs. di-substitution | 1:1 to 5:1 (homopiperazine:alkylating agent) |

| Catalyst/Base | To facilitate the reaction and neutralize byproducts | K2CO3, Et3N, none |

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of purification technique depends on the physical and chemical properties of the product and the impurities present.

Crystallization is a highly effective method for purifying solid compounds. google.com If the product is a crystalline solid, it can be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful crystallization.

Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. nih.gov For polar compounds like this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation of the desired product from unreacted starting materials and byproducts.

Distillation can be employed if the product is a liquid with a sufficiently high boiling point and is thermally stable. Vacuum distillation is often used for high-boiling compounds to lower the boiling point and prevent decomposition.

Following purification, the identity and purity of the compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). researchgate.net

Sophisticated Spectroscopic and Spectrometric Characterization of 1 2,3 Dihydroxypropyl Homopiperazine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement of the parent ion. mdpi.comnih.gov For 1-(2,3-Dihydroxypropyl)homopiperazine, with a nominal mass of 174, HRMS analysis would be expected to yield an exact mass that can be used to confirm its elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | C₈H₁₈N₂O₂ |

|---|---|

| Calculated Monoisotopic Mass | 174.1368 u |

| Expected Ion in Positive Mode | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 175.1441 |

The experimentally determined mass-to-charge ratio (m/z) from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be compared to the theoretical value. A mass accuracy within a few parts per million (ppm) would provide strong evidence for the molecular formula C₈H₁₈N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution. preprints.orgmdpi.com A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and spatial relationships of atoms within the molecule.

One-Dimensional NMR Analysis (¹H, ¹³C, DEPT)

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment. Key expected resonances would include those for the protons on the homopiperazine (B121016) ring, the methylene (B1212753) and methine protons of the dihydroxypropyl chain, and the hydroxyl protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT Information |

|---|---|---|---|

| Homopiperazine Ring CH₂ | 2.5 - 3.0 | 45 - 55 | CH₂ |

| N-CH₂ (propyl chain) | 2.4 - 2.6 | 58 - 62 | CH₂ |

| CH(OH) | 3.6 - 3.8 | 68 - 72 | CH |

| CH₂(OH) | 3.4 - 3.6 | 63 - 67 | CH₂ |

| OH | Variable | - | - |

Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the homopiperazine ring and along the dihydroxypropyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the previously assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. researchgate.net It would be instrumental in confirming the connection of the dihydroxypropyl chain to one of the nitrogen atoms of the homopiperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be used to determine the relative stereochemistry of the chiral center in the dihydroxypropyl chain and to study the conformational dynamics of the seven-membered homopiperazine ring.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H (secondary amine) | 3300 - 3500 | Moderate |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to specific enantiomers)

The 2,3-dihydroxypropyl group contains a chiral center at the C2 position. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotation would be essential for determining the enantiomeric purity and assigning the absolute configuration (R or S). cas.cz The sign and magnitude of the specific rotation, as well as the Cotton effects observed in the CD spectrum, would be characteristic of a particular enantiomer.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for a crystalline compound. nih.govnih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and the absolute configuration of the chiral center in the solid state. mdpi.com This technique would also reveal the conformation of the homopiperazine ring and the details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies of 1 2,3 Dihydroxypropyl Homopiperazine

Molecular Mechanics and Conformational Analysis of the Homopiperazine (B121016) Ring System

The homopiperazine ring, a seven-membered diazacycloalkane, is the structural core of 1-(2,3-dihydroxypropyl)homopiperazine. Unlike the more common six-membered piperazine (B1678402) ring, which predominantly adopts a chair conformation, the seven-membered homopiperazine ring exhibits greater conformational flexibility. Molecular mechanics is a computational method used to explore the potential energy surface of molecules and identify stable conformations.

For the unsubstituted homopiperazine ring, X-ray crystallography has shown it to exist in a pseudo-chair conformation. mdpi.com Theoretical calculations on piperazine-containing macrocycles have identified four distinct conformations: chair, half-chair, twist-boat, and boat, with the chair conformation being the most thermodynamically favorable. nih.gov The insertion of an additional methylene (B1212753) group in homopiperazine introduces more complex conformational possibilities, including various chair, boat, and twist-boat forms.

The conformational preference of the homopiperazine ring in this compound is influenced by the bulky and flexible 2,3-dihydroxypropyl substituent attached to one of the nitrogen atoms. This substituent can adopt either an axial or equatorial position relative to the ring, leading to different steric interactions and potentially stabilizing or destabilizing certain ring conformations. Intramolecular hydrogen bonding between the hydroxyl groups of the side chain and the second nitrogen atom of the ring could also play a significant role in determining the most stable conformer.

Table 1: Predicted Relative Energies of Homopiperazine Ring Conformations

| Conformation | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Twist-Chair | 0.0 | Variable |

| Chair | 1.0 - 2.0 | ~55, ~-75 |

| Twist-Boat | 2.5 - 4.0 | Variable |

| Boat | 4.0 - 6.0 | ~70, ~0 |

Note: The data in this table is illustrative and based on general principles of cycloalkane conformational analysis. Actual values for this compound would require specific molecular mechanics calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. jksus.org It is employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformers. researchgate.net

Table 2: Representative Predicted Spectroscopic Data using DFT

| Parameter | Predicted Value Range | Moiety |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 2.5 - 4.0 | Homopiperazine ring protons |

| ¹³C NMR Chemical Shift (ppm) | 45 - 75 | Homopiperazine ring carbons |

| IR Stretching Frequency (cm⁻¹) | 3200 - 3500 | O-H (hydroxyl groups) |

| IR Stretching Frequency (cm⁻¹) | 2800 - 3000 | C-H (aliphatic) |

Note: These are typical value ranges and would be specifically calculated for this compound in a dedicated DFT study.

The homopiperazine moiety contains two nitrogen atoms that can be protonated, making this compound a basic compound. The pKa value is a measure of the acidity of the conjugate acid of a base and is a crucial parameter influencing a molecule's behavior in biological systems. tuwien.at

Quantum chemical methods can be used to predict pKa values by calculating the Gibbs free energy change associated with the protonation/deprotonation process. tuwien.at For this compound, two pKa values are expected, corresponding to the two nitrogen atoms. The basicity of these nitrogens will be influenced by the electron-donating or withdrawing nature of their substituents. The 2,3-dihydroxypropyl group, with its electronegative oxygen atoms, is expected to have an electron-withdrawing inductive effect, which would slightly decrease the basicity (and lower the pKa) of the substituted nitrogen compared to the unsubstituted nitrogen in the ring. Studies on similar piperazine derivatives have shown that the addition of a hydroxyethyl (B10761427) group reduces the pKa. uregina.ca

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While molecular mechanics and quantum chemistry focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, an MD simulation in a solvent like water would reveal the flexibility of both the homopiperazine ring and the dihydroxypropyl side chain. nih.gov It would allow for the observation of transitions between different ring conformations and the rotation of the side chain. Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how water molecules form hydrogen bonds with the hydroxyl groups and the nitrogen atoms of the compound. mdpi.com This information is crucial for understanding the solubility and hydration properties of the molecule.

In Silico Prediction of Molecular Interactions and Binding Potential

In silico methods are instrumental in predicting how a molecule might interact with other molecules, such as proteins or nucleic acids, without providing specific biological outcomes. nih.gov These predictions are based on the molecule's three-dimensional shape, size, and physicochemical properties.

Pharmacophore modeling is another approach that identifies the essential three-dimensional arrangement of functional groups responsible for molecular interactions. For this compound, a pharmacophore model would likely include hydrogen bond donors/acceptors and a positive ionizable feature corresponding to the protonated nitrogen atoms.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand the relationship between a molecule's structure and its chemical reactivity. By calculating various electronic properties, predictions can be made about how and where a molecule is likely to react.

Quantum chemical calculations, particularly DFT, can be used to determine several reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The distribution of these orbitals can indicate the most reactive sites within the molecule.

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character and propensity to interact with electrophiles or form hydrogen bonds. The protons of the hydroxyl groups would show positive potential, indicating their electrophilic character. These computational analyses of structure-reactivity relationships are fundamental in medicinal chemistry for understanding how modifications to a molecular scaffold can influence its interactions. nih.gov

Investigation of Molecular Interactions and Mechanistic Postulations for 1 2,3 Dihydroxypropyl Homopiperazine

Hypothesized Modes of Interaction with Biological Receptors and Enzymes (Theoretical Framework)

The structure of 1-(2,3-Dihydroxypropyl)homopiperazine allows for a multi-faceted interaction profile with various biological macromolecules, including receptors and enzymes. These interactions are predicated on the distinct chemical properties of its homopiperazine (B121016) and dihydroxypropyl components.

The binding of this compound to biological receptors can be conceptualized through several interaction models. The homopiperazine ring, a common scaffold in medicinal chemistry, provides a flexible backbone that can adopt various conformations to fit into receptor binding pockets. ingentaconnect.commdpi.com N,N'-Disubstituted homopiperazine derivatives have been identified as inhibitors for targets like the CC-chemokine receptor 2b (CCR2b). nih.gov The nitrogen atoms of the homopiperazine ring can act as hydrogen bond acceptors or, when protonated under physiological conditions, as hydrogen bond donors and participants in ionic interactions.

The dihydroxypropyl group, with its two hydroxyl (-OH) groups, is a potent hydrogen-bonding moiety. These hydroxyl groups can serve as both hydrogen bond donors and acceptors, enabling the formation of a stable hydrogen bond network with polar amino acid residues (such as serine, threonine, aspartate, and glutamate) commonly found in receptor binding sites. nih.gov This interaction is crucial for the binding of agonists to beta-adrenergic receptors, which involves a highly structured hydrogen bond network. nih.gov The combination of the flexible, potentially charged homopiperazine core and the hydrogen-bonding dihydroxypropyl arm suggests a bimodal binding mechanism, where the ring structure provides the primary anchoring and orientation within the binding pocket, while the side chain fine-tunes the affinity and specificity through precise hydrogen bonds.

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) | Theoretical Role in Binding |

|---|---|---|---|

| Homopiperazine Ring (Nitrogens) | Ionic Bonding (if protonated) | Aspartate, Glutamate | Primary anchoring, charge-based recognition |

| Homopiperazine Ring (Carbon Backbone) | Hydrophobic/Van der Waals Interactions | Leucine, Valine, Phenylalanine | Orientation and fit within hydrophobic pockets |

| Dihydroxypropyl Chain (-OH groups) | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Asparagine, Tyrosine | Enhancing affinity and specificity |

| Homopiperazine Ring (Nitrogens) | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine | Directional interaction and stabilization |

Theoretically, this compound could modulate enzyme activity through several mechanisms. It could act as a competitive inhibitor by binding to the active site, mimicking the structure of a natural substrate or transition state. The dihydroxypropyl group, resembling a glycerol (B35011) backbone, could facilitate entry into the active sites of enzymes such as kinases or dehydrogenases that process polyol substrates. Once in the active site, the hydroxyl groups could form strong hydrogen bonds with catalytic residues, preventing the binding of the natural substrate.

Alternatively, the compound could function as a non-competitive or allosteric modulator. In this model, it would bind to a site distinct from the enzyme's active site, inducing a conformational change that alters the enzyme's catalytic efficiency. The flexibility of the homopiperazine ring would be advantageous in adapting to the topology of an allosteric pocket. ingentaconnect.com

Role of the Homopiperazine Moiety in Molecular Recognition and Ligand Design

The homopiperazine ring is a "privileged scaffold" in drug design, valued for its synthetic accessibility and versatile physicochemical properties. benthamdirect.comnih.gov Derived from piperazine (B1678402) by the insertion of an extra methylene (B1212753) group, it possesses greater flexibility, allowing it to adopt conformations that can bind to a wider range of biological targets, including G-protein coupled receptors (GPCRs). ingentaconnect.com

Key features of the homopiperazine moiety in ligand design include:

Conformational Flexibility : The seven-membered ring can exist in multiple, readily interconvertible conformations, such as a pseudo-chair form. ingentaconnect.commdpi.com This flexibility increases the probability of achieving a favorable binding conformation with a target receptor, although it may sometimes lead to lower binding affinity compared to more rigid structures. ingentaconnect.com

Basicity : The two nitrogen atoms provide basic centers that can be protonated at physiological pH. This positive charge is often crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in receptor binding sites, a key interaction for many ligands. nih.gov

Synthetic Tractability : The secondary amine functionalities allow for straightforward derivatization at two distinct points, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. ingentaconnect.combenthamdirect.comresearchgate.net This has been exploited in the discovery of homopiperazine derivatives as selective sigma-2 (σ2) receptor ligands. nih.gov

| Feature | Description | Implication in Ligand Design |

|---|---|---|

| Conformational Flexibility | The seven-membered ring can adopt multiple low-energy conformations. ingentaconnect.commdpi.com | Ability to bind to a diverse range of receptor topographies; potential for broad-spectrum activity. |

| Dual Nitrogen Atoms | Provides two sites for protonation and chemical modification. ingentaconnect.com | Enables ionic interactions and serves as a versatile scaffold for combinatorial chemistry. |

| Hydrophilicity/Lipophilicity Balance | The basic nitrogens contribute to aqueous solubility, while the hydrocarbon backbone provides lipophilicity. | Allows for modulation of pharmacokinetic properties like absorption and distribution. |

Influence of the Dihydroxypropyl Chain on Intramolecular and Intermolecular Hydrogen Bonding Networks

The dihydroxypropyl (or glycerol) side chain significantly influences the compound's properties through its capacity for hydrogen bonding. nih.gov Hydrogen bonds are critical electrostatic attractions that determine a molecule's conformation, solubility, and interactions with biological targets. scienceready.com.aukhanacademy.org This side chain can participate in both intramolecular and intermolecular hydrogen bonds.

Intermolecular Hydrogen Bonding : In a protic environment like water or a biological system, the hydroxyl groups are more likely to form intermolecular hydrogen bonds. nih.gov These interactions, where the -OH groups bond with water molecules or amino acid residues, are typically stronger and more numerous than a single intramolecular bond. The ability to act as both a hydrogen bond donor and acceptor makes the dihydroxypropyl chain a powerful mediator of interactions with biological targets, contributing to the stability of the ligand-receptor complex. nih.govpressbooks.pub The presence of these polar groups is expected to increase the compound's aqueous solubility.

| Bonding Type | Description | Potential Consequence |

|---|---|---|

| Intramolecular | Hydrogen bond between the two hydroxyl groups on the same molecule. chemistryguru.com.sgjchemrev.com | Creates a more rigid, less polar conformation; may decrease interaction with solvent. |

| Intermolecular | Hydrogen bonds formed between the dihydroxypropyl group and external molecules (e.g., water, receptor residues). nih.govjchemrev.com | Enhances aqueous solubility and provides strong, specific interactions with biological targets. |

Theoretical Considerations for Prodrug Design Employing the Dihydroxypropyl Functionality

The dihydroxypropyl moiety presents an attractive handle for prodrug design. A prodrug is an inactive or less active compound that is converted into the active drug within the body. researchgate.netijpcbs.com This strategy is often used to improve a drug's solubility, permeability, or targeting. nih.govrsc.orgdigitellinc.comresearchgate.net

The two hydroxyl groups of this compound can be chemically modified, most commonly through esterification. nih.gov A parent drug containing a carboxylic acid functional group could be covalently linked to one or both of the hydroxyl groups via an ester bond. nih.govmdpi.com In this scenario, this compound would act as a carrier or "promoiety."

The resulting prodrug would have altered physicochemical properties. The hydrophilic nature of the carrier could enhance the aqueous solubility of a poorly soluble parent drug. nih.gov Once administered, the ester linkage is designed to be cleaved by ubiquitous esterase enzymes in the blood or target tissues, releasing the active parent drug and the inert carrier molecule. nih.gov This approach has been successfully utilized to enhance the delivery of various parent drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

General Mechanistic Hypotheses for the Chemical Compound's Engagement with Cellular Components

Based on its structural features, this compound is hypothesized to engage with cellular components through a combination of specific and non-specific interactions. The primary mechanism of interaction with protein targets is likely driven by a two-pronged approach: the homopiperazine ring acts as a scaffold, providing initial recognition and anchoring within a binding site through hydrophobic and ionic interactions, while the dihydroxypropyl chain provides specificity and enhances binding affinity through a network of directional hydrogen bonds.

Emerging Research Directions and Future Perspectives for 1 2,3 Dihydroxypropyl Homopiperazine

Development of Green Chemistry Approaches for its Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of waste, use of less hazardous substances, and improved energy efficiency. Traditional synthetic routes for N-substituted homopiperazines may rely on harsh reagents, volatile organic solvents, and multi-step processes that generate significant waste. Future research is poised to develop more environmentally benign pathways for the synthesis of 1-(2,3-dihydroxypropyl)homopiperazine.

Key green chemistry strategies applicable to its synthesis include:

Use of Renewable Feedstocks: The 2,3-dihydroxypropyl moiety can be sourced from glycerol (B35011), a renewable and abundant byproduct of biodiesel production.

Atom-Efficient Reactions: Employing reactions like the direct ring-opening of glycidol (B123203) (a glycerol derivative) by homopiperazine (B121016) maximizes the incorporation of atoms from reactants into the final product.

Benign Solvents: Shifting from chlorinated or aprotic polar solvents to greener alternatives such as water, ethanol, or supercritical CO2 can dramatically reduce environmental impact.

Catalysis: The use of heterogeneous or biocatalytic catalysts can replace stoichiometric reagents, leading to milder reaction conditions, easier product separation, and reduced waste streams.

Alternative Energy Sources: Microwave-assisted mdpi.com and ultrasound-assisted synthesis are being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

The table below outlines a comparison between traditional and potential green synthetic approaches.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Glycerol Source | Petroleum-based precursors | Renewable glycerol from biodiesel |

| Solvents | Dichloromethane, Dimethylformamide (DMF) | Water, Ethanol, Supercritical Fluids |

| Catalysts | Stoichiometric bases | Heterogeneous catalysts, Enzymes |

| Energy Input | Conventional reflux heating | Microwave irradiation, Sonication |

| Waste Profile | Higher E-factor (waste/product ratio) | Lower E-factor, Recyclable catalysts |

Exploration of the Compound's Potential in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. The molecular structure of this compound is particularly well-suited for building such systems. It possesses multiple hydrogen bond donor sites (two hydroxyl groups, N-H group on the ring) and acceptor sites (nitrogen and oxygen atoms). This functionality enables the formation of intricate hydrogen-bonded networks.

Future research in this area will likely explore:

Hydrogel Formation: The hydrophilic diol side chain and the homopiperazine scaffold could facilitate self-assembly in water to form hydrogels. These materials have potential applications in drug delivery, tissue engineering, and environmental remediation. The process is analogous to the self-assembly observed in other cyclic peptide derivatives like diketopiperazines. rsc.orgnih.gov

Organogelation: In organic solvents, the compound could act as a low molecular weight gelator, creating soft materials with tunable properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The two nitrogen atoms of the homopiperazine ring can act as bidentate ligands to coordinate with metal ions. mdpi.com This opens the possibility of using the compound as a building block for creating crystalline coordination polymers or MOFs with potential applications in gas storage, catalysis, and sensing.

Molecular Recognition: The specific arrangement of hydrogen bonding sites could be exploited for the selective recognition and binding of other small molecules or ions, forming the basis for new chemical sensors.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Property Prediction for Homopiperazine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. nih.govnih.gov For homopiperazine derivatives, these computational tools can be leveraged to overcome the time-consuming and costly nature of traditional laboratory-based screening. researchgate.net

Key applications of AI/ML in this context include:

Property Prediction: By training ML models on existing data for related molecules, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can predict various properties for novel, unsynthesized homopiperazine derivatives, including:

Physicochemical properties (solubility, lipophilicity).

Biological activity (e.g., binding affinity to a specific protein target).

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.gov

De Novo Design: Generative AI models can design entirely new homopiperazine derivatives that are optimized for a specific target product profile. nih.govchemanager-online.com These models can explore a vast chemical space to identify novel structures with high predicted activity and desirable properties.

Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule, such as a complex homopiperazine derivative, and propose plausible and efficient synthetic routes, saving significant time in the lab. chemanager-online.com

The table below summarizes the types of ML models and their applications in designing homopiperazine derivatives.

| Machine Learning Application | Model Types | Predicted Outputs |

| Property Prediction (QSPR/QSAR) | Random Forest, Support Vector Machines (SVM), Gradient Boosting, Neural Networks | Solubility, Binding Affinity, Toxicity |

| De Novo Molecular Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Novel Chemical Structures |

| Retrosynthesis Prediction | Transformer-based models, Graph-based models | Optimized Synthetic Pathways |

Application of Advanced In Situ Characterization Techniques to Study Reaction Intermediates and Product Formation

A deep understanding of reaction mechanisms, kinetics, and the formation of intermediates is crucial for optimizing chemical processes. Advanced in situ characterization techniques, which monitor the reaction as it happens within the reactor, provide real-time data without the need for sampling and quenching.

For the synthesis of this compound, these techniques can offer profound insights:

In Situ Spectroscopy (FTIR, Raman, NMR):

FTIR and Raman: These vibrational spectroscopy techniques can track the concentration of reactants, products, and key functional groups in real-time. For instance, one could monitor the disappearance of the N-H band of homopiperazine and the appearance of bands corresponding to the C-N and O-H groups of the product.

NMR: In situ NMR spectroscopy can provide detailed structural information about the species present in the reaction mixture, enabling the unambiguous identification of transient intermediates and byproducts. This is invaluable for elucidating complex reaction pathways.

Process Analytical Technology (PAT): The integration of these in situ techniques into a PAT framework allows for real-time monitoring and control of critical process parameters (e.g., temperature, reactant concentration). This can lead to improved reaction yield, purity, and safety, ensuring consistent product quality.

By applying these advanced methods, researchers can move beyond the traditional approach of analyzing only the starting materials and final products, gaining a dynamic picture of the entire chemical transformation.

Q & A

Q. What are the recommended safety protocols for handling 1-(2,3-Dihydroxypropyl)homopiperazine in laboratory settings?

- Methodological Answer : Safety protocols should align with GHS guidelines for homopiperazine derivatives. Key precautions include:

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to acute toxicity risks (H311: toxic in contact with skin) .

- First Aid : Immediate rinsing of affected skin/eyes (15+ minutes) and medical consultation for ingestion/inhalation .

- Storage : Store in airtight containers away from oxidizers, with proper ventilation to avoid dust formation .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?

- Methodological Answer : Synthesis often involves nucleophilic substitution or esterification. Key methods include:

- Microwave-Assisted Synthesis : Solvent-free esterification under 200–400 W microwave irradiation, optimizing reaction time and catalyst use (e.g., acidic or enzymatic conditions) .

- Protection of Dihydroxy Groups : Use of temporary protecting groups (e.g., acetals) during homopiperazine functionalization to prevent side reactions .

- Critical Parameters : Temperature control (<100°C to avoid decomposition), stoichiometric ratios (1:1 homopiperazine-to-dihydroxypropyl reagent), and pH monitoring .

Advanced Research Questions

Q. How does the dihydroxypropyl substituent influence the physicochemical properties and biological activity of homopiperazine derivatives?

- Methodological Answer : The dihydroxypropyl group enhances hydrophilicity and hydrogen-bonding capacity, which impacts:

- Solubility : Increased water solubility compared to unmodified homopiperazine, critical for in vitro bioassays .

- Bioactivity : Structural analogs (e.g., theophylline derivatives) show bronchodilator effects via adenosine receptor antagonism, suggesting potential therapeutic pathways .

- Stability : Susceptibility to oxidation at the 2,3-dihydroxy sites necessitates stability studies under varying pH and temperature conditions .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Advanced chromatographic and spectroscopic methods are preferred:

- HPLC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for separation, coupled with MRM detection for high sensitivity (LOD ~0.1 ng/mL) .

- Internal Standardization : Employ structurally similar internal standards (e.g., p-tolylpiperazine) to correct matrix effects in plasma or tissue samples .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselective substitution and monitor degradation products in stability studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., 3T3-L1 adipocytes vs. HEK293) to confirm activity thresholds .

- Purity Assessment : Use LC-UV/ELSD to verify compound purity (>95%) and rule out confounding effects from synthetic byproducts .

- Mechanistic Profiling : Compare receptor binding affinities (e.g., radioligand assays) and metabolic stability (e.g., microsomal incubation) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.